molecular formula C7H4ClN3O B12976521 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one

4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one

Cat. No.: B12976521
M. Wt: 181.58 g/mol
InChI Key: DTZFMEZJARIRDB-UHFFFAOYSA-N
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Description

4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrido[2,3-d]pyrimidine core is a privileged structure in drug design due to its structural similarity to purine bases, allowing it to interact with a variety of enzymatic targets . This specific chlorinated derivative serves as a crucial synthetic intermediate for the development of novel therapeutic agents. Its primary research value lies in its potential as a precursor for targeted cancer therapies. The compound's structure is closely related to documented inhibitors of protein kinases, including Cyclin-Dependent Kinases (CDK4/6) and Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology . The chloro substituent at the 4-position provides a reactive site for facile functionalization, typically via nucleophilic aromatic substitution, enabling rapid diversification to create a library of analogues for structure-activity relationship (SAR) studies . Researchers can leverage this compound to develop new molecules aimed at overcoming resistance mutations in targets like EGFR[T790M] or to create multi-targeting agents with dual anticancer and antibacterial properties . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

4-chloro-8H-pyrido[2,3-d]pyrimidin-5-one

InChI

InChI=1S/C7H4ClN3O/c8-6-5-4(12)1-2-9-7(5)11-3-10-6/h1-3H,(H,9,10,11,12)

InChI Key

DTZFMEZJARIRDB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)C(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Typical Synthetic Route

  • Starting from 4-amino-5-bromopyrimidine, the compound undergoes intramolecular cyclization to form the bicyclic system.
  • Alternatively, 4-chloropyrimidine derivatives bearing functional groups such as aldehyde, ester, or cyano at the 5-position are used as precursors.
  • Nucleophilic substitution at the 4-position with amines or other nucleophiles is common to introduce desired substituents.

Reaction Conditions and Yields

  • Reactions are typically carried out under reflux in polar solvents.
  • Yields reported in literature for these transformations are generally high, with over 60% yield in the majority of cases (87% for 4-amino-5-bromopyrimidine routes and about 57% for 4-chloropyrimidine routes).

Preparation via Chlorination of Hydroxyl Precursors

A widely used method to obtain 4-chloro derivatives involves the chlorination of the corresponding 4-hydroxy pyrido[2,3-d]pyrimidin-5(8H)-one using phosphorus oxychloride (POCl3).

General Procedure

  • The 4-hydroxy precursor is dissolved in POCl3.
  • The mixture is heated at 80–100 °C for 2–4 hours to effect chlorination.
  • Excess POCl3 is removed by distillation.
  • The reaction mixture is cooled to 0–10 °C, quenched with ice water, and neutralized to pH 9–10 with sodium hydroxide.
  • The solid product is filtered, washed, and dried.
  • Recrystallization from toluene or other solvents yields pure 4-chloropyrido[2,3-d]pyrimidin-5(8H)-one.

Yields and Purity

  • Yields for this chlorination step range from 50% to 85%, with purity levels exceeding 98% after recrystallization.
  • The method is reproducible and scalable, making it suitable for preparative purposes.

Synthesis of Hydroxyl Precursors

The 4-hydroxy pyrido[2,3-d]pyrimidin-5(8H)-one intermediates are typically synthesized via condensation reactions involving ethyl cyanoacetate and thiocarbamide derivatives, followed by cyclization.

Stepwise Synthesis

  • Ethyl cyanoacetate and thiocarbamide are reacted in ethanol with sodium ethylate as a base at 0–5 °C, then refluxed at 80–100 °C for 8–10 hours.
  • The resulting 2-sulfhydryl-4-amino-6-hydroxypyrimidine is isolated by filtration and washing.
  • This intermediate is then treated with ammoniacal liquor and active nickel catalyst at 80–100 °C for 4–6 hours to form the 4-amino-6-hydroxy pyrimidine.
  • The final cyclization and oxidation steps yield the 4-hydroxy pyrido[2,3-d]pyrimidin-5(8H)-one.

Reaction Parameters and Yields

Step Conditions Yield (%) Notes
Ethyl cyanoacetate + thiocarbamide Ethanol, NaOEt, 0–5 °C to reflux 80–83 Stirring 1–3 hours, reflux 8–10 h
Cyclization with ammoniacal liquor 80–100 °C, 4–6 h, Ni catalyst Not specified Hot filtration to remove catalyst
Chlorination with POCl3 80–100 °C, 2–4 h 50–85 Recrystallization improves purity

Cross-Coupling and Functionalization Methods

Recent advances include palladium-catalyzed Suzuki and copper-catalyzed coupling reactions to introduce various substituents at the 4-position of the pyrido[2,3-d]pyrimidin-5(8H)-one core.

Suzuki Coupling

  • 4-Chloro derivatives serve as substrates for Suzuki cross-coupling with aryl boronic acids.
  • Typical conditions: Pd(PPh3)4 catalyst, NaOH base, dioxane solvent, 90–110 °C.
  • This method allows the introduction of diverse aryl groups with good yields and selectivity.

Copper-Catalyzed Coupling

  • Copper(I) iodide with 2-picolinic acid as ligand in DMSO at 80 °C enables coupling with phenols or thiophenols.
  • Cesium carbonate is used as base in some protocols.
  • These methods expand the chemical diversity at the 4-position, useful for medicinal chemistry applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Preformed pyrimidine cyclization 4-amino-5-bromopyrimidine Reflux, polar solvents >60 High yield, common in patents
Chlorination of 4-hydroxy precursor 4-hydroxy pyrido[2,3-d]pyrimidinone POCl3, 80–100 °C, NaOH neutralization 50–85 High purity after recrystallization
Synthesis of 4-hydroxy precursor Ethyl cyanoacetate + thiocarbamide NaOEt, ethanol, reflux 80–83 Multi-step, key intermediate
Suzuki cross-coupling 4-chloro derivative Pd catalyst, NaOH, dioxane, 90–110 °C Good Enables aryl substitution
Copper-catalyzed coupling 4-chloro derivative CuI, 2-picolinic acid, DMSO, 80 °C Good Phenol/thiophenol substitution

Research Findings and Practical Considerations

  • The chlorination step using POCl3 is critical for introducing the 4-chloro substituent with high selectivity and purity.
  • The choice of base and solvent in the initial condensation affects the yield and purity of the hydroxyl precursor.
  • Cross-coupling reactions provide versatility for functionalization but require careful control of reaction conditions to avoid side reactions.
  • Spectroscopic methods such as ^1H NMR, ^13C NMR, IR, and HPLC are routinely used to confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one include cyanomethyltriphenylphosphonium chloride and 4,6-dichloropyrimidine-5-carbaldehyde . Reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Major Products

The major products formed from the reactions of 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one include various substituted pyridopyrimidine derivatives, which can have different biological activities .

Mechanism of Action

The mechanism of action of 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. These interactions can inhibit the activity of these enzymes, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival . This makes the compound a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent at C4 Core Structure Key Reactivity/Biological Activity Reference
4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one Chlorine Pyrido[2,3-d]pyrimidin-5-one Nucleophilic substitution; antibacterial
4-Amino-pyrido[2,3-d]pyrimidin-5(8H)-one Amino Pyrido[2,3-d]pyrimidin-5-one Hydrogen bonding; NAD+ ligase inhibition
4-Methoxy-pyrido[2,3-d]pyrimidin-5-one Methoxy Pyrido[2,3-d]pyrimidin-5-one Electron-donating; antitumor activity
4-Aminopyrido[4,3-d]pyrimidin-5(6H)-one Amino Pyrido[4,3-d]pyrimidin-5-one Kinase inhibition (e.g., SYK inhibitors)
Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrogen Pyrido[2,3-d]pyrimidin-7-one C5-C6 double bond; limited C4 substitution

Reactivity and Functionalization

  • 4-Chloro Derivative: The chlorine atom at C4 enables facile substitution with amines, yielding 4-amino derivatives critical for antibacterial agents targeting NAD+-dependent DNA ligases . This reactivity is less feasible in unsubstituted analogs (e.g., pyrido[2,3-d]pyrimidin-7(8H)-one), where C4 modifications are restricted .
  • 4-Amino Derivatives: These derivatives exhibit enhanced hydrogen-bonding capacity, improving interactions with biological targets like DNA ligases. For example, 4-amino-pyrido[2,3-d]pyrimidin-5(8H)-ones show potent activity against Gram-positive bacteria (MIC: 0.5–2 µg/mL) .
  • 4-Methoxy and Aryl Derivatives : Electron-donating groups like methoxy or aryl substituents (e.g., 3,4,5-trimethoxyphenyl) enhance antitumor activity by modulating cell cycle arrest and apoptosis .

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